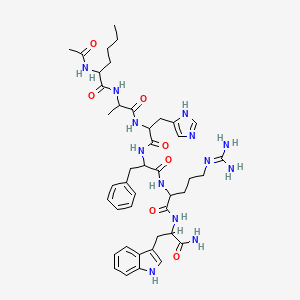

N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

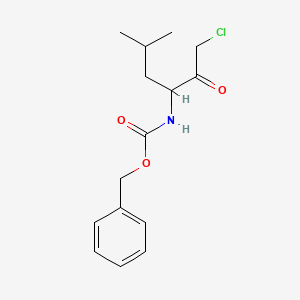

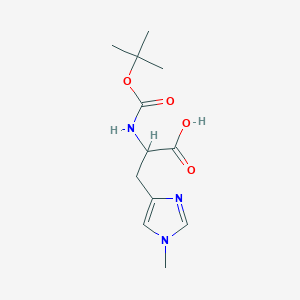

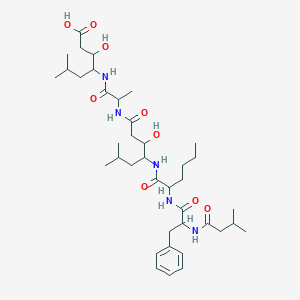

Die Synthese von N-Acetyl-L-Norleucinyl-L-Alanyl-L-Histidyl-D-Phenylalanyl-L-Arginyl-L-Tryptophanamid erfolgt typischerweise über die schrittweise Festphasenpeptidsynthese (SPPS) . Diese Methode ermöglicht die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen häufig die Verwendung von Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N’,N’-Tetramethyl-uronium-hexafluorophosphat) und DIPEA (N,N-Diisopropylethylamin), um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um Präzision und Effizienz zu gewährleisten. Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Acetyl-L-Norleucinyl-L-Alanyl-L-Histidyl-D-Phenylalanyl-L-Arginyl-L-Tryptophanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Tryptophan- und Histidinresten auftreten.

Reduktion: Reduktionsreaktionen können die Peptidbindungen angreifen.

Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu modifizieren.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Dithiothreitol (DTT) für die Reduktion . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um einen Abbau des Peptids zu verhindern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation des Tryptophanrestes zur Bildung von Kynurenin führen .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-Norleucinyl-L-Alanyl-L-Histidyl-D-Phenylalanyl-L-Arginyl-L-Tryptophanamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid für die Untersuchung der Peptidsynthese und -reaktionen verwendet.

Industrie: Wird in kosmetischen Formulierungen für seine hautpflegenden und Anti-Aging-Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-Acetyl-L-Norleucinyl-L-Alanyl-L-Histidyl-D-Phenylalanyl-L-Arginyl-L-Tryptophanamid beinhaltet seine Interaktion mit dem Melanocortin-1-Rezeptor (MC1-R). Durch die Bindung an diesen Rezeptor stimuliert die Verbindung die Melaninproduktion und bietet so einen natürlichen Schutz vor UV-Strahlung . Zusätzlich wirkt es als Entzündungsregulator, indem es die Aktivität von entzündungsfördernden Zytokinen moduliert .

Wirkmechanismus

The mechanism of action of N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide involves its interaction with the melanocortin 1 receptor (MC1-R). By binding to this receptor, the compound stimulates melanin production, providing natural protection against UV radiation . Additionally, it acts as an inflammation regulator by modulating the activity of inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Acetyl-L-Norleucinyl-L-Alanyl-L-Histidyl-D-Phenylalanyl-L-Arginyl-L-Tryptophanamid: Bekannt für seine Rolle bei der Melanin-Synthese und Entzündungsregulation.

Acetyl Hexapeptid-3: Ein weiteres Peptid mit ähnlichen Anti-Aging-Eigenschaften, aber unterschiedlicher Aminosäurezusammensetzung.

Palmitoyl Pentapeptid-4: Bekannt für seine kollagen-fördernden Eigenschaften und die Verwendung in Anti-Aging-Formulierungen.

Einzigartigkeit

N-Acetyl-L-Norleucinyl-L-Alanyl-L-Histidyl-D-Phenylalanyl-L-Arginyl-L-Tryptophanamid ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die es ihm ermöglicht, die Melaninproduktion effektiv zu stimulieren und Entzündungen zu regulieren . Dies macht es besonders wertvoll in kosmetischen und therapeutischen Anwendungen.

Eigenschaften

Molekularformel |

C43H59N13O7 |

|---|---|

Molekulargewicht |

870.0 g/mol |

IUPAC-Name |

2-acetamido-N-[1-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide |

InChI |

InChI=1S/C43H59N13O7/c1-4-5-15-32(52-26(3)57)39(60)51-25(2)38(59)55-36(21-29-23-47-24-50-29)42(63)56-35(19-27-12-7-6-8-13-27)41(62)53-33(17-11-18-48-43(45)46)40(61)54-34(37(44)58)20-28-22-49-31-16-10-9-14-30(28)31/h6-10,12-14,16,22-25,32-36,49H,4-5,11,15,17-21H2,1-3H3,(H2,44,58)(H,47,50)(H,51,60)(H,52,57)(H,53,62)(H,54,61)(H,55,59)(H,56,63)(H4,45,46,48) |

InChI-Schlüssel |

WPIQUSRULDNCKM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl) propanoate](/img/structure/B12318916.png)

![sodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] sulfate](/img/structure/B12318954.png)

![5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol](/img/structure/B12318992.png)